B1577327 Nahymenoptaecin-2 precursor

Nahymenoptaecin-2 precursor

カタログ番号: B1577327
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nahymenoptaecin-2 precursor is a glycine-rich antimicrobial peptide (AMP) identified in the parasitoid wasp Nasonia vitripennis. It is processed into a mature peptide comprising two distinct regions: an N-terminal pronavicin (a proline-rich peptide) and a C-terminal hymenoptaecin-like domain with four internal repeats . The precursor undergoes post-translational cleavage to release the active peptide, which exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including Bacillus megaterium (IC50 = 3.11 μM for pronavicin) . Its expression is regulated by the immune deficiency (IMD) pathway, a conserved insect immune signaling cascade . Evolutionary analysis suggests that hymenoptaecins, including nahymenoptaecin-2, originated from a common ancestor in Hymenoptera but have since diversified through lineage-specific adaptations .

特性

生物活性

Antibacterial

配列

IRPRPTARPPYINRPPNPFKPRW

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Nahymenoptaecin-2 precursor shares structural and functional similarities with several AMPs across insect taxa. Below is a detailed comparison:

Drosophila Hymenoptaecins

  • Structural Similarities: Drosophila-derived hymenoptaecins exhibit a chimeric architecture: their acidic propeptide resembles bee hymenoptaecins, while the mature peptide aligns with nahymenoptaecin-2 in size (~30–40 residues) .
  • Key Differences: Gene Structure: Drosophila hymenoptaecins lack introns, unlike Hymenoptera variants, reflecting lineage-specific intron loss . Evolutionary Origin: Phylogenetic analysis indicates a monophyletic origin in Diptera, distinct from Hymenoptera hymenoptaecins . Activity: Limited data exist on their antimicrobial potency, but their structural divergence suggests functional specialization distinct from nahymenoptaecin-2 .

Proline-Rich AMPs (Drosocin, Apidaecin, Formaecin)

  • Sequence Identity: The pronavicin region of nahymenoptaecin-2 shares 25–41.2% sequence identity with drosocin (Diptera), apidaecin (Hymenoptera), and formaecin (Lepidoptera) .
  • Functional Overlap :
    • All exhibit potent activity against Gram-negative bacteria (e.g., Escherichia coli) via intracellular targeting mechanisms .
    • Pronavicin uniquely inhibits both Gram-positive and Gram-negative bacteria, with heightened efficacy against B. megaterium (IC50 = 3.11 μM) compared to drosocin (IC50 > 10 μM for similar targets) .
  • Structural Divergence: Unlike nahymenoptaecin-2, these AMPs lack the C-terminal hymenoptaecin-like repeats, which may enhance bacterial membrane disruption .

Navitricins (Nasonia vitripennis)

  • Evolutionary Context :
    Navitricins share 50% sequence similarity with Apis mellifera abaecin and fungal polysaccharide-binding proteins (DLPs), suggesting convergent evolution in AMP diversification .
  • Functional Contrast: Navitricins are glycine-rich and cationic, resembling AMPs, but their C-terminal domain is replaced by a fungal-like acidic propeptide absent in nahymenoptaecin-2 . Unlike nahymenoptaecin-2, navitricins lack pronounced antibacterial activity, hinting at divergent roles in immunity .

Hymenoptaecin-1 (Nasonia vitripennis)

  • Structural Parallels: Both nahymenoptaecin-1 and -2 precursors contain an N-terminal pronavicin-like region.
  • Divergence: Nahymenoptaecin-2’s C-terminal domain includes four tandem repeats with a conserved glycine-rich motif, whereas hymenoptaecin-1 has fewer repeats and altered residue composition (e.g., substitution of critical lysine residues) . This structural variation correlates with differences in bacterial binding affinity and antimicrobial spectrum .

Evolutionary and Functional Insights

  • Lineage-Specific Adaptations: Hymenoptaecins in Hymenoptera retain ancestral introns, while Drosophila homologs lost them, reflecting differential evolutionary pressures .
  • Mechanistic Diversity: Nahymenoptaecin-2’s dual-domain structure (pronavicin + repeats) enables synergistic bacterial targeting, whereas single-domain AMPs like drosocin rely on intracellular uptake .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。